molecular formula C12H23NO3 B14907368 Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate

Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate

Cat. No.: B14907368
M. Wt: 229.32 g/mol
InChI Key: STFAFDVUZZTHOO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate typically involves the esterification of 2-(4-hydroxypiperidin-1-yl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate is unique due to its piperidine ring, which imparts specific biological activities not found in simpler esters like ethyl acetate or methyl butyrate. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate

InChI

InChI=1S/C12H23NO3/c1-3-5-11(12(15)16-4-2)13-8-6-10(14)7-9-13/h10-11,14H,3-9H2,1-2H3

InChI Key

STFAFDVUZZTHOO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)N1CCC(CC1)O

Origin of Product

United States

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